3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde
Overview
Description
3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde is a chemical compound with the molecular formula C9H7F3O2S . It has an average mass of 236.211 Da and a monoisotopic mass of 236.011887 Da . This compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3) at the 3rd position, a trifluoromethylsulfanyl group (SCF3) at the 4th position, and a formyl group (CHO) at the 1st position . The exact 3D structure can be viewed using specialized software or online databases .Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.21 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Molecular Dynamics and Synthesis in Cancer Research
A study involved the design of vanillin derivatives (which share structural similarities with 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde) for Schiff base condensation with sulfanilamide analogues. Molecular docking and dynamics simulations identified compounds with potent inhibitory actions against breast cancer targets. Experimental validation demonstrated remarkable activities against breast cancer cell lines, suggesting potential as novel inhibitors for cancer therapy (Sahoo et al., 2021).
Oxidation Reactions in Organic Synthesis
Research on the oxidation of methoxy substituted benzyl phenyl sulfides, which are related to the reactivity of this compound, has distinguished between oxidants acting through single electron transfer versus direct oxygen atom transfer. This differentiation is crucial for understanding the chemical behavior of methoxy substituted benzaldehydes in various synthetic processes (Lai et al., 2002).
Crystal Structure Analysis
The crystal structure of compounds structurally related to this compound, such as 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, has been elucidated. These studies provide insights into supramolecular interactions and could guide the design of new materials or pharmaceuticals (Caracelli et al., 2018).
Development of Novel Organic Compounds
A facile route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes showcases the synthetic versatility of compounds like this compound. These findings have broad implications for the synthesis of compounds with significant functional group tolerance, useful in various chemical industries (Sheng et al., 2014).
Spectroscopic and Structural Studies
Investigations into the molecular structure and vibrational spectral studies of related methoxy-benzaldehydes have underscored the importance of these compounds in understanding the physical and chemical properties of substituted benzaldehydes. This research aids in the development of materials with specific optical properties (Yadav et al., 2018).
Properties
IUPAC Name |
3-methoxy-4-(trifluoromethylsulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-14-7-4-6(5-13)2-3-8(7)15-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSIXHCDDTBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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